molecular formula C11H19NO5 B13232485 2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid

Cat. No.: B13232485
M. Wt: 245.27 g/mol
InChI Key: AJBUKLQZLAOFEA-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amine group during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Di-tert-butyl dicarbonate (Boc2O)
  • Sodium hydroxide
  • 4-Dimethylaminopyridine (DMAP)
  • Trifluoroacetic acid
  • Dichloromethane
  • Hydrochloric acid (HCl)

Major Products

The major products formed from these reactions include protected amino acids and peptides, which are crucial intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid primarily involves the protection of the amino group. The Boc group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid is unique due to its specific structure, which includes an allyloxy group. This provides additional reactivity and versatility in synthetic applications compared to other Boc-protected amino acids.

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid, also known by its IUPAC name (2S)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H19NO5
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 1312306-30-1
  • Purity : 95% .

The compound features a tert-butoxycarbonyl (Boc) protecting group and an allyloxy moiety, which may influence its interaction with biological targets. The presence of these functional groups suggests potential for various mechanisms of action, including:

  • Enzyme Inhibition : The structural components can interact with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in cellular processes.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory properties. The inhibition of nitric oxide production and modulation of pro-inflammatory cytokines are common mechanisms observed in related compounds . This suggests that this compound could also possess anti-inflammatory activity.

Antimicrobial Activity

The presence of the allyloxy group in the structure may enhance the compound's antimicrobial properties. Similar compounds have shown effectiveness against various pathogens by disrupting cell membrane integrity and inhibiting essential cellular processes .

Case Studies and Research Findings

StudyFindings
Study on Pyrazole DerivativesDemonstrated antitumor activity against BRAF(V600E) and EGFR pathways .
In vitro StudiesRelated compounds showed significant inhibition of nitric oxide production in macrophages .
Antimicrobial TestingCompounds with similar structures exhibited high efficacy against multiple bacterial strains .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBUKLQZLAOFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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